Heptadeca-2,9,16-triene-4,6-diynal
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Overview
Description
Heptadeca-2,9,16-triene-4,6-diynal is a polyacetylene compound known for its unique structure and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadeca-2,9,16-triene-4,6-diynal typically involves the use of organic synthesis techniques. One common method includes the coupling of appropriate alkyne and alkene precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired polyacetylene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Heptadeca-2,9,16-triene-4,6-diynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, altering the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Heptadeca-2,9,16-triene-4,6-diynal has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Due to its biological activities, the compound is being investigated for potential therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of heptadeca-2,9,16-triene-4,6-diynal involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO), which are involved in the inflammatory response . By inhibiting these enzymes, this compound can reduce the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Heptadeca-2,9,16-triene-4,6-diynal can be compared with other polyacetylene compounds, such as:
Heptadeca-2,9,16-triene-4,6-diyn-1-ol: This compound has a similar structure but includes an additional hydroxyl group, which can influence its reactivity and biological activity.
Heptadeca-2,9,16-tetraene-4,6-diyne:
The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which contribute to its distinct reactivity and biological activities.
Properties
CAS No. |
61102-21-4 |
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Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
heptadeca-2,9,16-trien-4,6-diynal |
InChI |
InChI=1S/C17H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2,8-9,15-17H,1,3-7,10H2 |
InChI Key |
YUZVIKNWYYVSOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC=CCC#CC#CC=CC=O |
Origin of Product |
United States |
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